tert-butyl 4-(3-methoxy-4-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Overview
Description
tert-Butyl 4-(3-methoxy-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a chemical compound with the molecular formula C16H23N3O5 It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-methoxy-4-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves the reaction of 3-methoxy-4-nitrobenzaldehyde with tert-butyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the dihydropyridine ring. The reaction conditions usually involve refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-methoxy-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
tert-Butyl 4-(3-methoxy-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of calcium channel blockers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-methoxy-4-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, dihydropyridine derivatives are known to interact with calcium channels, modulating their activity. This can lead to various physiological effects, such as vasodilation and reduced blood pressure. The exact molecular pathways and targets can vary depending on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another dihydropyridine derivative with similar applications in cardiovascular medicine.
Nicardipine: Used for its vasodilatory effects in the treatment of high blood pressure.
Uniqueness
tert-Butyl 4-(3-methoxy-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific functional groups, which can impart distinct chemical and biological properties. The presence of the methoxy and nitro groups can influence its reactivity and interaction with biological targets, potentially leading to novel applications and effects .
Properties
CAS No. |
1233145-65-7 |
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Molecular Formula |
C17H22N2O5 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
tert-butyl 4-(3-methoxy-4-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-16(20)18-9-7-12(8-10-18)13-5-6-14(19(21)22)15(11-13)23-4/h5-7,11H,8-10H2,1-4H3 |
InChI Key |
ZJHFTUXOGINWTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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